3,4-dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide
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Overview
Description
3,4-Dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chromenyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-amino-2-oxo-2H-chromene under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of Lewis acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
3,4-Dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antioxidant and antibacterial agent.
Medicine: Research is ongoing into its potential use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N’-(4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
- 3,4-Dimethoxy-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide
- 2-Hydroxy-3,5-dimethoxy-7,8-dimethoxychromen-4-one
Uniqueness
3,4-Dimethoxy-N-(2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenyl group, in particular, is responsible for its antioxidant and antibacterial activities, setting it apart from other benzamide derivatives .
Properties
Molecular Formula |
C18H15NO5 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(2-oxochromen-3-yl)benzamide |
InChI |
InChI=1S/C18H15NO5/c1-22-15-8-7-12(10-16(15)23-2)17(20)19-13-9-11-5-3-4-6-14(11)24-18(13)21/h3-10H,1-2H3,(H,19,20) |
InChI Key |
QLBYTIGTWSJNIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3OC2=O)OC |
Origin of Product |
United States |
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